molecular formula C21H10F9N3OS2 B12042895 N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide CAS No. 330643-81-7

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Cat. No.: B12042895
CAS No.: 330643-81-7
M. Wt: 555.4 g/mol
InChI Key: BPKYDISWELDUFU-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups, a cyano group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,5-bis(trifluoromethyl)aniline, followed by its reaction with appropriate reagents to introduce the cyano and thienyl groups. The final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,3′-5,5′-Tetraisopropyldiphenol (Dipropofol): A compound with similar structural features but different functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide stands out due to its combination of trifluoromethyl, cyano, and thienyl groups, which confer unique chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

330643-81-7

Molecular Formula

C21H10F9N3OS2

Molecular Weight

555.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H10F9N3OS2/c22-19(23,24)10-4-11(20(25,26)27)6-12(5-10)32-17(34)9-36-18-13(8-31)14(21(28,29)30)7-15(33-18)16-2-1-3-35-16/h1-7H,9H2,(H,32,34)

InChI Key

BPKYDISWELDUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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